molecular formula C9H18O3 B017684 5,5-Diethoxypentanal CAS No. 79893-96-2

5,5-Diethoxypentanal

Cat. No. B017684
CAS RN: 79893-96-2
M. Wt: 174.24 g/mol
InChI Key: UESDQYPGTJOMCU-UHFFFAOYSA-N
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Description

5,5-Diethoxypentanal is a chemical compound with the molecular formula C9H18O3 . It’s used for the synthesis of biomolecules and can be used as a precursor for formylation reactions .


Synthesis Analysis

The synthesis of 5,5-Diethoxypentanal involves several methods. One method involves reaction conditions with hydrogen . It can also be immobilized onto silicone surfaces to create devices that are sensitive to temperature changes .


Molecular Structure Analysis

The molecular structure of 5,5-Diethoxypentanal is represented by the formula C9H18O3 . The molecular weight is 174.24 .

Mechanism of Action

Target of Action

5,5-Diethoxypentanal is a compound used in proteomics research

Mode of Action

It is known to be used in the synthesis of biomolecules , suggesting it may interact with its targets to induce changes at the molecular level.

Biochemical Pathways

Given its use in the synthesis of biomolecules , it can be inferred that it may play a role in various biochemical pathways.

Result of Action

It is known to be used in the synthesis of biomolecules , suggesting it may have some effect at the molecular and cellular levels.

properties

IUPAC Name

5,5-diethoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESDQYPGTJOMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454592
Record name 5,5-diethoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79893-96-2
Record name 5,5-diethoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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